4-Methylpiperidin-3-amine Dihydrochloride: Structural Dynamics & Synthetic Utility
4-Methylpiperidin-3-amine Dihydrochloride: Structural Dynamics & Synthetic Utility
[1]
Executive Summary
4-Methylpiperidin-3-amine dihydrochloride is a critical heterocyclic building block in modern medicinal chemistry, most notably serving as the chiral scaffold for the Janus Kinase (JAK) inhibitor Tofacitinib (Xeljanz) .[1] Its structure features a piperidine ring substituted with an amine group at position 3 and a methyl group at position 4.[1][2]
The compound exists as two diastereomers—cis and trans—each possessing a pair of enantiomers. The (3R,4R)-trans isomer is the pharmacologically privileged scaffold for Tofacitinib. The dihydrochloride salt form (
| Feature | Specification |
| IUPAC Name | 4-Methylpiperidin-3-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 187.11 g/mol (Salt); 114.19 g/mol (Free Base) |
| Key Isomer | (3R,4R)-trans (Tofacitinib intermediate) |
| CAS (Generic) | 1655430-59-3 (Refers to specific derivatives often) |
| CAS (Precursor) | 477600-68-3 (cis-1-benzyl-N,4-dimethyl...)[1][3][4][5] |
| Physical State | White to off-white crystalline solid (Salt) |
Chemical Structure & Stereochemistry[1][5][6][7]
Connectivity and Isomerism
The molecule consists of a saturated six-membered nitrogen heterocycle. The relative orientation of the C3-amino and C4-methyl substituents defines the diastereomerism, while the absolute configuration (R/S) defines the enantiomer.
-
Trans-Isomer ((3R,4R) or (3S,4S)): The substituents are on opposite faces of the ring. In the lowest energy chair conformation, both the C3-amino and C4-methyl groups occupy equatorial positions to minimize 1,3-diaxial steric interactions. This is the thermodynamically more stable isomer and the one required for Tofacitinib.
-
Cis-Isomer ((3R,4S) or (3S,4R)): The substituents are on the same face. In the chair form, one group is equatorial while the other is axial, creating higher torsional strain.
Conformational Analysis (Chair Dynamics)
The piperidine ring exists predominantly in a chair conformation.[1]
-
Diequatorial (Trans): The (3R,4R) isomer prefers the diequatorial conformation (
or depending on numbering) because it avoids the steric clash of an axial methyl group. -
Axial-Equatorial (Cis): The cis isomer exists in an equilibrium where the bulkier group (usually the amine or N-substituted amine) attempts to secure the equatorial position, forcing the methyl group axial, or vice versa.
Salt Formation
The dihydrochloride form involves protonation of both nitrogen atoms:
-
Secondary Piperidine Nitrogen (
): Highly basic, protonated first. -
Primary Exocyclic Amine (
): Protonated second. The lattice energy of the dihydrochloride salt stabilizes the molecule, preventing the oxidation and "gumming" often seen with the free diamine.
Synthesis & Manufacturing Routes
The synthesis of 4-methylpiperidin-3-amine is non-trivial due to the need for stereocontrol.[1] Two primary strategies exist: the Epoxide Opening Route (Trans-selective) and the Pyridine Reduction Route (Cis-selective/Mixture).[1]
The Epoxide Opening Route (Trans-Selective)
This is the standard industrial route for the (3R,4R) isomer used in Tofacitinib manufacturing. It relies on the principle that nucleophilic attack on an epoxide occurs via an
Protocol Overview:
-
Precursor Synthesis: 4-Picoline (4-methylpyridine) is benzylated to form the N-benzylpyridinium salt.[1]
-
Reduction: Partial reduction with
yields the tetrahydropyridine.[1] -
Epoxidation: Oxidation of the double bond (using peracids or bromohydrin formation) yields the 3,4-epoxide.
-
Ring Opening: The epoxide is opened with an amine (e.g., methylamine or ammonia). The nucleophile attacks the less hindered carbon (or governed by electronic control), resulting in the trans-amino alcohol.
-
Functionalization: The hydroxyl group is removed or modified if the target is the diamine. For Tofacitinib, the synthesis proceeds through the amino-piperidine intermediate.
Synthesis Workflow Diagram
[1]
Experimental Protocol: Salt Formation & Purification
To convert the crude free base (mixture or pure isomer) to the dihydrochloride salt.
-
Dissolution: Dissolve 10 g of crude 4-methylpiperidin-3-amine in 50 mL of dry methanol. Chill to 0°C.
-
Acidification: Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (2.5 equivalents) dropwise. Maintain temperature
to prevent thermal degradation. -
Precipitation: Add diethyl ether (100 mL) slowly to induce crystallization. The dihydrochloride salt is less soluble in ether/alcohol mixtures than the impurities.
-
Filtration: Filter the white precipitate under inert atmosphere (nitrogen).
-
Drying: Dry in a vacuum oven at 40°C over
. -
Yield: Typically 85-90% recovery from free base.[1]
Analytical Characterization
Distinguishing between the cis and trans isomers is critical for quality control.
Nuclear Magnetic Resonance (NMR)
The coupling constant (
| Isomer | Conformation | Explanation | |
| Trans | Diequatorial substituents | ~10-12 Hz | Karplus equation dictates large |
| Cis | Axial-Equatorial substituents | ~3-5 Hz | Small |
1H NMR (D2O, 400 MHz) for Trans-Isomer:
- 3.40-3.60 (m, 1H, H-3)[1]
- 3.10-3.30 (m, 2H, H-2/H-6 equatorial)[1]
- 2.80-3.00 (m, 2H, H-2/H-6 axial)[1]
- 1.80-2.00 (m, 1H, H-4)[1]
-
1.05 (d, 3H,
)
Mass Spectrometry[1]
-
ESI-MS: Shows
peak at m/z 115.1 (Free base mass + 1).[1] -
Fragmentation: Loss of
(m/z 98) is a common fragment.[1]
Handling & Safety
Stability[1][8]
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in tightly sealed containers, preferably under argon or nitrogen.
-
Thermal Stability: Stable up to melting point (~240°C dec), but prolonged heating can cause discoloration.
Safety Precautions (MSDS Highlights)
-
Corrosivity: As a hydrochloride salt, it can liberate HCl upon contact with moisture or strong acids.
-
Toxicity: Piperidine derivatives can be irritants to skin and mucous membranes. Use standard PPE (gloves, goggles, fume hood).
-
First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.
References
-
Pfizer Inc. (2010). Process for the preparation of 3-aminopiperidine derivatives.[6][7][8][9] World Intellectual Property Organization.[1] WO2010123919.[1] Link[1]
-
Ruggeri, S. G., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][3][10] World Intellectual Property Organization.[1] WO2007012953.[1] Link[1]
-
Cai, W. L., et al. (2005). "Investigation of practical routes for the kilogram-scale production of cis-3-methylamino-4-methylpiperidines." Organic Process Research & Development, 9(1), 51-56.[1] Link[1]
-
Jiang, J. K., et al. (2008). "Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550)." Journal of Medicinal Chemistry, 51(24), 8012-8018.[1] Link[1]
-
PubChem. (2025).[1] Compound Summary: 4-methylpiperidin-3-amine.[1][2][3][4][10][11][12][13] National Library of Medicine. Link[1]
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